molecular formula C16H16N4O2 B6592611 ZL0420 CAS No. 2230496-80-5

ZL0420

货号: B6592611
CAS 编号: 2230496-80-5
分子量: 296.32 g/mol
InChI 键: ANMQADUROYWADA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

ZL0420 plays a crucial role in biochemical reactions by inhibiting BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 is involved in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound binds to the acetyl-lysine binding pocket of BRD4, forming key interactions, including hydrogen bonds with Asn140 and Tyr97 . This interaction disrupts the ability of BRD4 to regulate gene expression, leading to changes in the expression of various genes involved in inflammation and cancer .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In human small airway epithelial cells (hSAECs), this compound inhibits the expression of innate immune genes such as ISG54, ISG56, IL-8, and Groβ . This inhibition is crucial in reducing inflammation and preventing excessive immune responses. Additionally, this compound has been demonstrated to reduce airway inflammation in a mouse model, highlighting its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the acetyl-lysine binding pocket of BRD4. This binding inhibits the interaction between BRD4 and acetylated histones, preventing the recruitment of transcriptional machinery to target genes. As a result, this compound effectively downregulates the expression of genes involved in inflammation and cancer . Furthermore, molecular docking studies have revealed the classical binding modes of this compound with BRD4, identifying critical interactions that contribute to its high potency and selectivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its inhibitory effects on BRD4 over extended periods, indicating its potential for long-term therapeutic use . Additionally, in vivo studies have demonstrated that this compound effectively reduces airway inflammation in mice over time, with low toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with BRD4. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that are excreted through the urine . Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in the nucleus, where it exerts its inhibitory effects on BRD4 . This localization is crucial for its ability to modulate gene expression and reduce inflammation .

Subcellular Localization

This compound is primarily localized in the nucleus, where it interacts with BRD4 and other nuclear proteins . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . This localization is essential for its activity and function, as it allows this compound to effectively inhibit BRD4 and modulate gene expression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ZL0420 involves the formation of key interactions within the acetyl-lysine binding pocket of BRD4. The compound is well-docked into this pocket, forming critical hydrogen bonds with asparagine 140 directly and tyrosine 97 indirectly via a water molecule . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for this compound are not widely available in the public domain. it is known that the compound is produced with high purity (≥98.0%) and is available in various quantities for research purposes .

化学反应分析

科学研究应用

Airway Remodeling and Inflammation

ZL0420 has been extensively studied for its effects on airway remodeling, particularly in models of asthma and chronic obstructive pulmonary disease (COPD). In a study examining the impact of this compound on TLR3-mediated airway remodeling, it was found to significantly reduce fibrosis and improve lung physiology by reversing airway hyperresponsiveness and enhancing lung compliance .

  • Key Findings:
    • This compound reduced collagen deposition and myofibroblast transition in lung tissues.
    • It inhibited the expression of genes associated with mesenchymal transition, such as SNAI1 and ZEB1.
    • The compound demonstrated no cytotoxic effects at concentrations up to 40 μM .

Cancer Therapeutics

BRD4 is implicated in various cancers due to its role in regulating oncogenes. This compound's selective inhibition of BRD4 has led to investigations into its potential as an anti-cancer agent. Studies suggest that targeting BRD4 may disrupt cancer cell proliferation and survival pathways .

  • Case Study:
    • A study reported that this compound effectively suppressed the viability of cancer cell lines by inhibiting BRD4-mediated transcriptional programs associated with tumor growth .

Comparative Efficacy

To better understand the efficacy of this compound compared to other BRD inhibitors, a summary of findings from various studies is presented below:

Compound Target Efficacy Notes
This compoundBRD4High; reduces airway remodelingMore effective than non-selective BET inhibitors
ZL0454BRD4High; similar effects as this compoundUsed for comparative studies
(+)-JQ1Pan-BETModerate; non-selectiveLess effective due to broader target range

Clinical Implications

The therapeutic potential of this compound extends beyond preclinical research. Its ability to modulate inflammatory responses makes it a candidate for clinical trials aimed at treating asthma, COPD, and possibly certain cancers. Ongoing research is necessary to validate its safety and efficacy in human subjects.

生物活性

ZL0420 is a selective inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in various biological processes, including inflammation and fibrosis. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.

BRD4 is a member of the BET (bromodomain and extraterminal) family of proteins, which are known to interact with acetylated lysine residues on histones and non-histone proteins. This compound specifically inhibits BRD4's interaction with its target proteins, leading to the modulation of gene expression involved in inflammatory responses and tissue remodeling.

  • Inflammatory Response : this compound disrupts the interaction between BRD4 and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key player in inflammation. This inhibition reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-12α, thereby exerting anti-inflammatory effects .
  • Fibrosis and Airway Remodeling : In vitro studies have shown that this compound effectively prevents epithelial-mesenchymal transition (EMT), a process associated with fibrosis. This is achieved by inhibiting the transforming growth factor-beta (TGF-β) signaling pathway, which is critical for myofibroblast activation and collagen deposition .

Efficacy in Preclinical Studies

This compound has been evaluated in various preclinical models to assess its efficacy in treating conditions related to chronic inflammation and fibrosis.

Table 1: Summary of Preclinical Findings on this compound

Study FocusModel UsedKey Findings
Airway Remodeling TLR3 Agonist-induced modelReduced weight loss and fibrosis; improved lung compliance
Epithelial Morphology Human small airway epithelial cells (hSAECs)Blocked actin stress-fiber formation induced by poly(I:C)
Cytotoxicity Assessment Flow cytometryNo significant increase in cell death at concentrations up to 40 μM

Case Studies

In a study investigating the effects of BRD4 inhibitors on airway remodeling, this compound was shown to significantly reduce the expansion of myofibroblast populations induced by TLR3 activation. The treatment led to decreased levels of collagen deposition as assessed by histopathological analysis . Furthermore, this compound was found to reverse airway hyperresponsiveness in vivo, indicating its potential therapeutic benefits for respiratory diseases characterized by chronic inflammation and remodeling.

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of this compound:

  • Selective Inhibition : Compared to non-selective BET inhibitors like JQ1, this compound demonstrated superior efficacy in reducing inflammatory markers and reversing fibrosis at equivalent doses .
  • Molecular Targets : The compound was shown to inhibit key signaling pathways involved in inflammation and fibrosis, particularly those mediated by TGF-β and NF-κB. This suggests that this compound may serve as a promising candidate for treating diseases associated with excessive inflammation and tissue remodeling .
  • Potential Applications : Given its mechanism of action, this compound may have therapeutic implications beyond respiratory diseases, potentially benefiting conditions such as cancer, where BRD4 is implicated in tumor progression through similar pathways .

属性

IUPAC Name

6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMQADUROYWADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。